![molecular formula C20H31N3O8S B1201238 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 82510-13-2](/img/structure/B1201238.png)
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a member of the OA-6129 group of carbapenem antibiotics. These antibiotics are produced by the soil actinomycete Streptomyces sp. OA-6129. The OA-6129 group includes several compounds, such as OA-6129A, OA-6129B1, OA-6129B2, and OA-6129C . These antibiotics are known for their potent antimicrobial activities against a wide range of Gram-positive and Gram-negative bacteria .
Vorbereitungsmethoden
The preparation of 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves fermentation using the specific bacterium Streptomyces sp. OA-6129 . The fermentation process is carried out under controlled conditions to optimize the yield of the antibiotic. The isolation and purification of the compound are achieved through various chromatographic techniques . Industrial production methods may involve scaling up the fermentation process and optimizing the conditions to maximize the yield and purity of the antibiotic .
Analyse Chemischer Reaktionen
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the antibiotic .
Wissenschaftliche Forschungsanwendungen
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has several scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of carbapenem antibiotics . In biology and medicine, it is investigated for its antimicrobial properties and potential therapeutic applications . The compound is also used in industrial research to develop new antibiotics and improve existing ones . Its potent antimicrobial activity makes it a valuable tool for studying bacterial resistance mechanisms and developing strategies to combat antibiotic-resistant bacteria .
Wirkmechanismus
The mechanism of action of 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains . This inhibition weakens the cell wall, leading to cell lysis and death of the bacteria . The molecular targets and pathways involved in this process are similar to those of other β-lactam antibiotics .
Vergleich Mit ähnlichen Verbindungen
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique among the OA-6129 group of antibiotics due to its specific chemical structure and properties . Similar compounds in this group include OA-6129A, OA-6129B2, and OA-6129C . These compounds share a common carbapenem core structure but differ in their side chains and functional groups . The differences in their chemical structures result in variations in their antimicrobial activities and spectrum of action . For example, OA-6129A has a hydrogen atom at the C-3 position, while OA-6129B1 has a hydroxyl group at the same position . These structural differences contribute to the unique properties and activities of each compound in the OA-6129 group .
Eigenschaften
CAS-Nummer |
82510-13-2 |
|---|---|
Molekularformel |
C20H31N3O8S |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H31N3O8S/c1-10(25)14-11-8-12(15(19(30)31)23(11)18(14)29)32-7-6-21-13(26)4-5-22-17(28)16(27)20(2,3)9-24/h10-11,14,16,24-25,27H,4-9H2,1-3H3,(H,21,26)(H,22,28)(H,30,31) |
InChI-Schlüssel |
HNLNYXRYILRJHY-UHFFFAOYSA-N |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |
Kanonische SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |
Synonyme |
Antibiotic OA 6129B(1) OA 6129B(1) OA 6129B(2) OA-6129B(1) OA-6129B(2) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

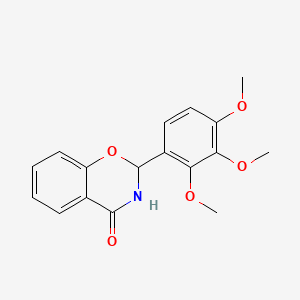
![1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]-2-pyrrolidinone](/img/structure/B1201156.png)
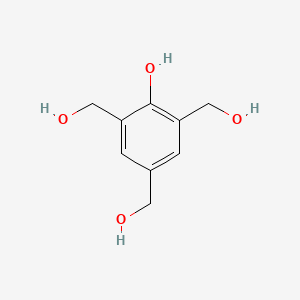
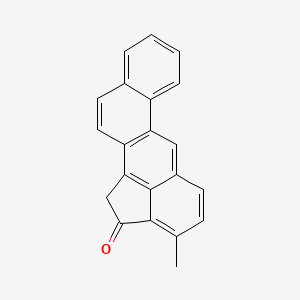
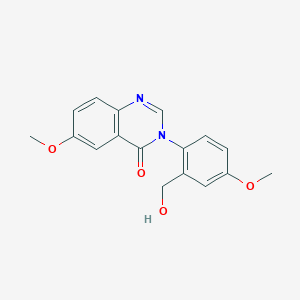
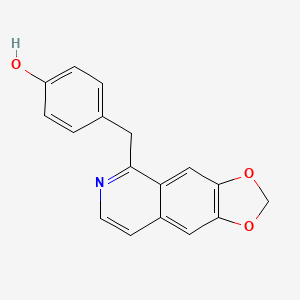
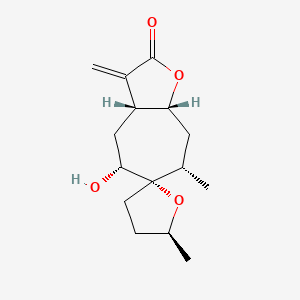
![6-ethoxy-3-[[2-oxolanylmethyl-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1201168.png)
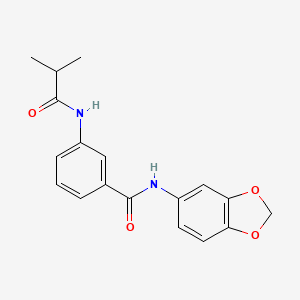
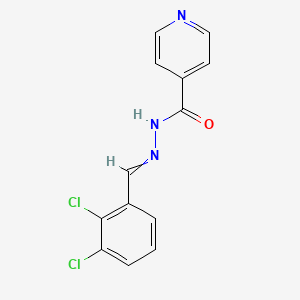
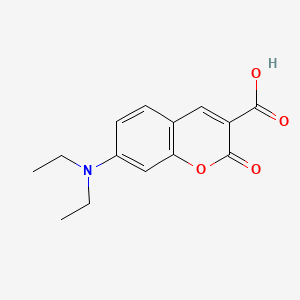

![2-amino-N'-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide](/img/structure/B1201177.png)

